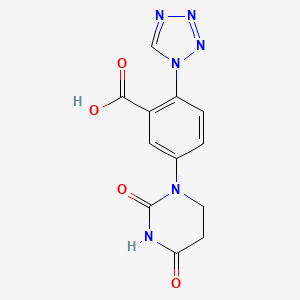
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid is a complex organic compound that features both diazinane and tetrazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole group: This step often involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions.
Coupling of the two moieties: The final step would involve coupling the diazinane and tetrazole-containing intermediates, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Both the diazinane and tetrazole rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a bioactive agent.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(imidazol-1-yl)benzoic acid: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
The presence of both diazinane and tetrazole rings in 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid makes it unique compared to similar compounds. This combination of functional groups could confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H10N6O4 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C12H10N6O4/c19-10-3-4-17(12(22)14-10)7-1-2-9(8(5-7)11(20)21)18-6-13-15-16-18/h1-2,5-6H,3-4H2,(H,20,21)(H,14,19,22) |
InChIキー |
VLFCSKAWUWIRNA-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)N3C=NN=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



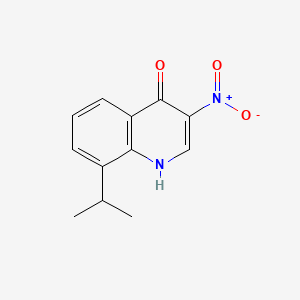


![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
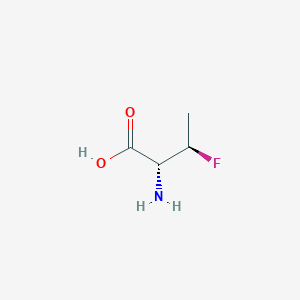
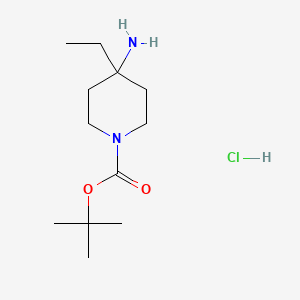
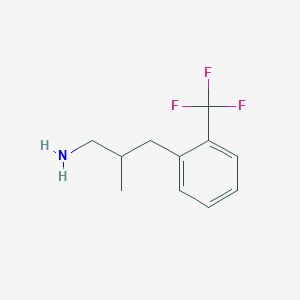
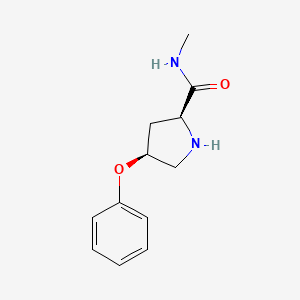
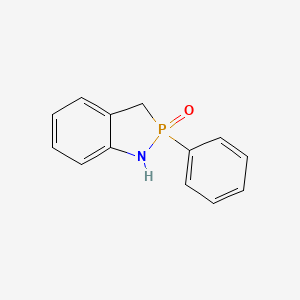

![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
